![molecular formula C22H20N4O3S3 B2580237 N-(3,4-diméthylphényl)-2-((3-(3-méthoxyphényl)-7-oxo-2-thioxo-2,3,6,7-tétrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acétamide CAS No. 1021251-29-5](/img/new.no-structure.jpg)
N-(3,4-diméthylphényl)-2-((3-(3-méthoxyphényl)-7-oxo-2-thioxo-2,3,6,7-tétrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S3 and its molecular weight is 484.61. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de l'acyl-CoA: cholestérol O-acyltransférase (ACAT)
Ce composé a été identifié comme un inhibiteur de l'ACAT, une enzyme impliquée dans le métabolisme du cholestérol . En inhibant l'ACAT, il peut potentiellement réduire la formation d'esters de cholestérol, qui sont liés au développement de plaques athéroscléreuses. Cette application est importante dans le développement de traitements pour des affections telles que l'hypercholestérolémie et l'athérosclérose.
Activité hypocholestérolémiante
Des études in vivo ont montré que ce composé présente une activité hypocholestérolémiante, ce qui signifie qu'il peut abaisser les taux de cholestérol dans le sang . Ceci est particulièrement utile dans la prise en charge du cholestérol élevé et des maladies cardiovasculaires associées.
Régulation du cholestérol hépatique
Le composé a été étudié pour ses effets sur la régulation du cholestérol hépatique. Il s'est montré prometteur pour réduire la sécrétion de cholestérol des lipoprotéines de très basse densité (VLDL) du foie dans le plasma, ce qui est une étape cruciale dans la gestion des taux de cholestérol et la réduction du risque cardiovasculaire .
Absorption du cholestérol intestinal
Des recherches indiquent que ce composé peut inhiber l'estérification du cholestérol dans l'intestin, ce qui entraîne une absorption réduite du cholestérol . Cela pourrait être bénéfique dans la création de thérapies visant à réduire l'absorption intestinale du cholestérol, ce qui est un facteur contributif aux taux de cholestérol globaux.
Études de relations structure-activité (SAR)
La structure du composé a été utilisée dans des études SAR pour comprendre la relation entre la structure chimique et son activité biologique. Ces études aident à concevoir des inhibiteurs de l'ACAT et des agents hypocholestérolémiants plus efficaces .
Développement d'agents thérapeutiques
En raison de ses effets inhibiteurs sur l'ACAT et de son activité hypocholestérolémiante, ce composé a le potentiel d'être développé en agent thérapeutique. Il pourrait être utilisé dans le traitement des maladies associées aux troubles du métabolisme du cholestérol et des lipides .
Non-adrénotoxicité
Un aspect important de l'application de ce composé est sa non-adrénotoxicité. Dans des études de toxicité subaiguë chez le rat, il n'a pas induit d'adrénotoxicité, suggérant un profil plus sûr pour une utilisation à long terme dans les médicaments potentiels .
Double inhibition des isozymes ACAT de l'intestin humain et du foie
Le composé aurait la capacité d'inhiber l'ACAT à la fois dans l'intestin humain et dans le foie. Cette double inhibition est importante car elle traite le métabolisme du cholestérol dans deux sites majeurs, offrant une approche globale pour la gestion des taux de cholestérol .
Propriétés
Numéro CAS |
1021251-29-5 |
|---|---|
Formule moléculaire |
C22H20N4O3S3 |
Poids moléculaire |
484.61 |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H20N4O3S3/c1-12-7-8-14(9-13(12)2)23-17(27)11-31-21-24-19-18(20(28)25-21)32-22(30)26(19)15-5-4-6-16(10-15)29-3/h4-10H,11H2,1-3H3,(H,23,27)(H,24,25,28) |
Clé InChI |
WJMVQEGZQMQCMQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC(=CC=C4)OC)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2580161.png)
![(4Z)-4-[(furan-2-yl)methylidene]-12-(2-phenylethyl)-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B2580163.png)
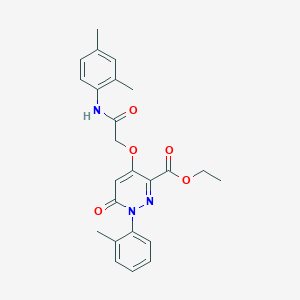
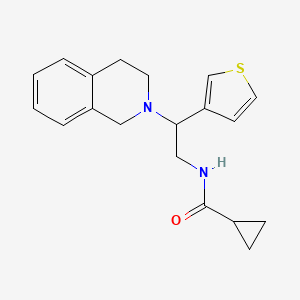
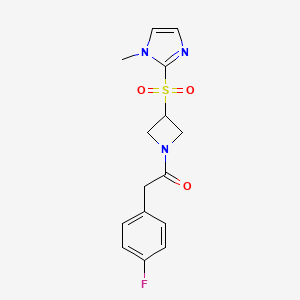
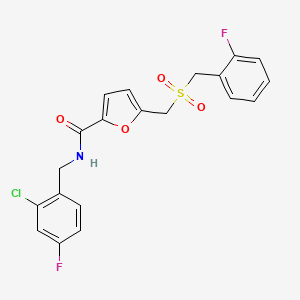
![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580170.png)
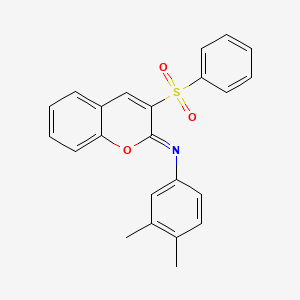
![3-Methyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B2580172.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2580173.png)


